

Bractoppin's Mechanism of Action in DNA Repair: A Technical Guide

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Compound of Interest		
Compound Name:	Bractoppin	
Cat. No.:	B1192332	Get Quote

Introduction

Bractoppin is a potent and selective small-molecule inhibitor that targets the tandem BRCA1 C-terminal (tBRCT) domain of the Breast Cancer Type 1 susceptibility protein (BRCA1).[1][2] As a critical player in the DNA Damage Response (DDR), BRCA1 orchestrates cell cycle checkpoints and DNA repair pathways, primarily Homologous Recombination (HR).[3][4] Bractoppin's ability to selectively disrupt BRCA1-mediated signaling provides a powerful tool for researchers studying DNA repair and presents a potential therapeutic strategy for certain cancers.[5][6] This guide delineates the core mechanism of Bractoppin, its impact on DNA repair pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Phosphopeptide Recognition

The primary function of the BRCA1 tBRCT domain is to act as a phosphopeptide-binding module.[7][8] Following DNA damage, kinases like ATM and ATR phosphorylate various proteins, creating docking sites for BRCA1. The BRCA1 tBRCT domain specifically recognizes and binds to proteins containing a pSer-X-X-Phe consensus motif.[2][5] Key binding partners include BACH1 (also known as BRIP1), CtIP, and ABRAXAS (also known as CCDC98), which are essential for initiating the HR repair process.[7][9]

Bractoppin functions by competitively inhibiting this crucial protein-protein interaction.[10] It occupies a binding pocket on the BRCA1 tBRCT domain, thereby preventing the engagement of its natural phosphorylated protein partners.[5][6] Structure-activity relationship studies have shown that **Bractoppin**'s binding involves favorable hydrophobic interactions and a pi-pi



stacking interaction with the Phenylalanine residue at position 1662 (Phe1662) of BRCA1.[5] [10] This specific mode of binding confers selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 or TOPBP1.[5][11]

Downstream Consequences in the DNA Damage Response

By blocking the phosphopeptide recognition function of the BRCA1 tBRCT domain, **Bractoppin** triggers a cascade of downstream effects that ultimately cripple the Homologous Recombination repair pathway.

- Diminished BRCA1 Recruitment: The initial and most direct consequence of Bractoppin's
 action is the failure of BRCA1 to localize to sites of DNA double-strand breaks (DSBs).[1][6]
 The recruitment of the entire BRCA1-A complex, which includes proteins like CCDC98, is
 compromised.[9]
- Suppression of RAD51 Assembly: A critical step in HR is the assembly of the RAD51 recombinase into nucleoprotein filaments on single-stranded DNA, which is necessary for strand invasion and repair.[12] BRCA1 is essential for this process. By preventing BRCA1 from accumulating at DNA break sites, **Bractoppin** effectively suppresses the subsequent assembly of RAD51 foci.[1][2][6]
- Inhibition of G2/M Cell Cycle Arrest: BRCA1 plays a key role in activating the DNA damage-induced G2/M checkpoint, which halts cell division to allow time for DNA repair.[6]
 Bractoppin has been shown to suppress this damage-induced G2 arrest, allowing cells with unrepaired DNA to proceed through the cell cycle.[1][2]

Quantitative Data

The inhibitory potency of **Bractoppin** has been quantified through in vitro assays. The data is summarized below.

Compound	Target	Assay Type	Parameter	Value	Reference(s
Bractoppin	Human BRCA1 tBRCT	Competitive MST	IC50	74 nM	[1][5][10]



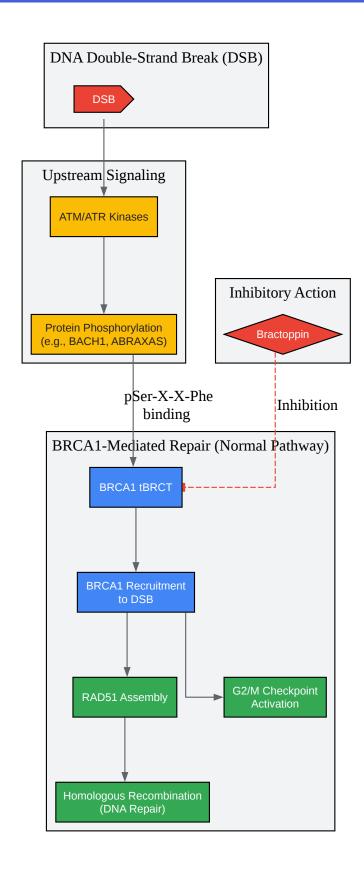




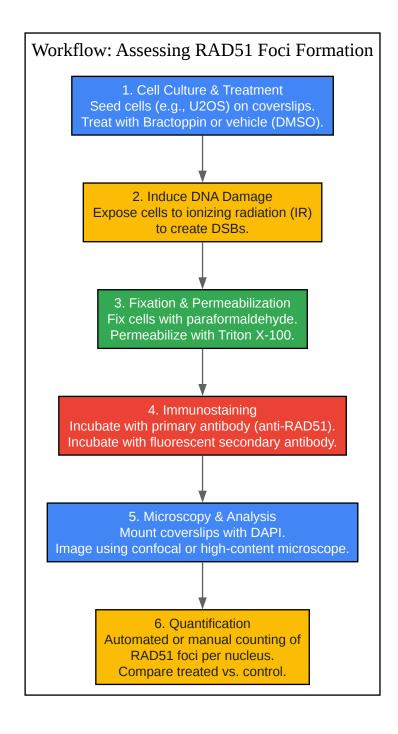
- IC50: The half-maximal inhibitory concentration, representing the concentration of **Bractoppin** required to inhibit 50% of the binding between the BRCA1 tBRCT domain and its phosphopeptide substrate (e.g., BACH1 phosphopeptide).
- MST: Microscale Thermophoresis.

Signaling Pathway and Experimental Workflow Visualizations









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